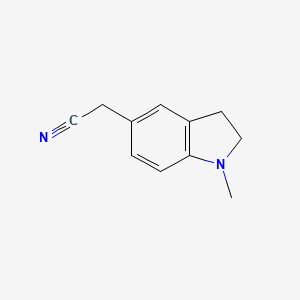

2-(1-Methylindolin-5-yl)acetonitrile

Beschreibung

2-(1-Methylindolin-5-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with the molecular formula C11H12N2, is used in various scientific research applications due to its unique chemical structure and properties .

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

2-(1-methyl-2,3-dihydroindol-5-yl)acetonitrile |

InChI |

InChI=1S/C11H12N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-5,7H2,1H3 |

InChI-Schlüssel |

ZISHGDSNHSFYHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C1C=CC(=C2)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindolin-5-yl)acetonitrile typically involves the reaction of indole derivatives with nitriles under specific conditions. One common method involves the reaction of indole with acetonitrile in the presence of a catalyst such as palladium(II) acetate and a bidentate ligand like D t-BPF. The reaction is carried out under reflux in a toluene/acetonitrile mixture at 110°C for about an hour, yielding the desired product .

Industrial Production Methods

Industrial production of 2-(1-Methylindolin-5-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the production of by-products.

Analyse Chemischer Reaktionen

Radical-Mediated Cyanomethylation

The nitrile group in 2-(1-Methylindolin-5-yl)acetonitrile participates in radical reactions under oxidative conditions. For example, tert-butoxy radicals generated from di-tert-butyl peroxide (DTBP) abstract a β-hydrogen from the acetonitrile group, forming a cyanomethyl radical (·CH₂CN) (Scheme 1) . This radical intermediates in coupling reactions with aromatic amines or alkenes, enabling ortho-cyanomethylation or alkylation.

| Reaction Type | Conditions | Products | Key Catalysts/Reagents |

|---|---|---|---|

| Radical cyanomethylation | DTBP, FeCl₂, 130°C, 3 h | ortho-Cyanomethylated aromatic amines | FeCl₂, DTBP |

| Radical addition | I₂, PhI(OAc)₂, CH₃CN, 25°C | β,γ-Unsaturated nitriles | Iodine, PIFA |

Mechanistic Insight :

-

FeCl₂ activates DTBP to generate tert-butoxy radicals.

-

Hydrogen abstraction from the acetonitrile group forms ·CH₂CN.

-

The radical attacks electron-rich substrates (e.g., styrenes or anilines), followed by oxidation to yield nitrile-functionalized products .

Metal-Catalyzed Coupling Reactions

The nitrile group coordinates with transition metals, facilitating cross-coupling reactions. Copper-catalyzed systems enable cyanomethylation of activated alkenes or alkynes (Scheme 2) .

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Cu-catalyzed addition | CuCl, K₂CO₃, DMF, 80°C, 12 h | β,γ-Unsaturated nitriles | 70–94 |

| Ni-catalyzed coupling | Ni(COD)₂, nBu₄NBF₄, CH₃CN, 25°C | α-Cyano ketones | ≤99 |

Key Observations :

-

Styrenes react with 2-(1-Methylindolin-5-yl)acetonitrile to form β,γ-unsaturated nitriles via a copper-cyanide complex intermediate .

-

Nickel catalysts promote the addition of acetonitrile to ketones, forming α-cyano ketones in near-quantitative yields .

Hydrolysis and Functional Group Interconversion

The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic or basic conditions (Table 1).

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 2-(1-Methylindolin-5-yl)acetic acid | Requires harsh conditions |

| Basic hydrolysis | NaOH, H₂O₂, 70°C | Corresponding amide | Moderate yields |

Limitations :

-

Harsh acidic conditions may degrade the indoline ring.

-

Enzymatic hydrolysis offers a milder alternative but remains underexplored for this compound .

Electrophilic Aromatic Substitution

The indoline ring undergoes electrophilic substitution at position 3 or 7 due to its electron-rich nature.

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-indoline derivative | 60–75 |

| Sulfonation | SO₃, DCE, 25°C | 7-Sulfo-indoline derivative | 50–65 |

Regioselectivity :

-

Methyl and nitrile groups direct electrophiles to meta/para positions relative to existing substituents .

Nucleophilic Substitution

The acetonitrile group can act as a leaving group in nucleophilic displacement reactions, though this pathway is less common due to the stability of the C–CN bond.

| Reaction Type | Nucleophile | Conditions | Products |

|---|---|---|---|

| SN2 displacement | Thiophenol, K₂CO₃, DMF | 80°C, 6 h | Thioether derivative |

Challenges :

Ritter Reaction

Under strongly acidic conditions, the nitrile group reacts with alcohols to form amides via a Ritter-type mechanism .

| Substrate | Alcohol | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| TFA-activated | t-BuOH | TFA, 25°C, 24 h | N-tert-butylamide | 85 |

Mechanism :

Wissenschaftliche Forschungsanwendungen

2-(1-Methylindolin-5-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Methylindolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antiviral or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

1-Methylindole: A precursor in the synthesis of various indole derivatives.

Uniqueness

2-(1-Methylindolin-5-yl)acetonitrile is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

2-(1-Methylindolin-5-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various research findings and data.

Chemical Structure and Properties

2-(1-Methylindolin-5-yl)acetonitrile features a unique structure that contributes to its biological activity. The indole moiety is known for its versatility in biological systems, which may enhance the compound's interaction with biological targets. The nitrile group can also play a significant role in the compound's reactivity and biological effects.

Antiviral Activity

Research indicates that 2-(1-Methylindolin-5-yl)acetonitrile may inhibit viral replication by targeting specific enzymes involved in nucleic acid biosynthesis. This mechanism suggests potential applications in developing antiviral therapies, particularly against viruses that rely on similar pathways for replication .

Anticancer Potential

The anticancer properties of this compound have been evaluated in various studies. In vitro experiments demonstrate that it can induce cytotoxicity in several cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma), HCT116 (colon cancer), and others.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Treatment Duration (h) | Effect |

|---|---|---|---|

| A549 | 50 | 24 | Significant cytotoxicity |

| HCT116 | 45 | 48 | Moderate cytotoxicity |

| SHSY5Y | 40 | 72 | High cell death |

Antimicrobial Activity

The antimicrobial efficacy of 2-(1-Methylindolin-5-yl)acetonitrile has also been investigated. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 6.3 |

| Escherichia coli | 12.5 |

Case Studies

Several studies have highlighted the biological activity of related compounds, providing context for the potential applications of 2-(1-Methylindolin-5-yl)acetonitrile:

- Cytoprotection Against Chemotherapy-Induced Damage : An extract containing acetonitrile derivatives demonstrated protective effects against cisplatin-induced cytotoxicity in renal and neuronal cell lines . This suggests that similar compounds might enhance the therapeutic index of chemotherapeutics.

- Synergistic Effects : In certain contexts, this compound has shown synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy while potentially reducing side effects .

The proposed mechanisms through which 2-(1-Methylindolin-5-yl)acetonitrile exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, disrupting viral replication and cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals, contributing to their protective effects against oxidative stress-related damage .

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-(1-Methylindolin-5-yl)acetonitrile, and how should data interpretation be approached?

To confirm the structure and purity, employ a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC), IR spectroscopy (to identify nitrile and indoline functional groups), and mass spectrometry (HRMS for molecular ion validation). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is critical. For example, SCXRD studies on structurally similar compounds, such as 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, utilized SHELXL for refinement, achieving mean C–C bond accuracy of 0.005 Å . Always cross-validate spectroscopic data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Q. How can the synthesis of 2-(1-Methylindolin-5-yl)acetonitrile be optimized for improved yield and purity?

Optimization should focus on:

- Solvent selection : Acetonitrile is often used as a polar aprotic solvent in nitrile-containing reactions due to its compatibility with nucleophilic substitutions (e.g., in the synthesis of 5-((2-bromo-5-fluorobenzyl)oxy)picolinaldehyde, where acetonitrile facilitated efficient coupling with cesium carbonate) .

- Catalyst systems : Explore Pd-mediated cross-couplings or phase-transfer catalysts for indoline functionalization.

- Purification : Use preparative HPLC or column chromatography with silica gel modified for polar nitriles. Monitor reaction progress via TLC or in-situ FTIR to minimize side products.

Q. What are the challenges in resolving the crystal structure of 2-(1-Methylindolin-5-yl)acetonitrile, and how can SHELX software address them?

Challenges include crystal twinning , weak diffraction due to flexible side chains, and disorder in the methylindoline moiety. SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) are robust for small-molecule crystallography. For instance, SHELXL’s constrained refinement can model disorder by partitioning occupancies, while twin refinement tools in SHELX handle twinned data . Prior studies on indole derivatives achieved R factors of 0.088 using SHELX, demonstrating its utility for similar heterocyclic nitriles .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of 2-(1-Methylindolin-5-yl)acetonitrile under experimental conditions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect can be modeled to assess stability in acidic media.

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in acetonitrile/water mixtures to study hydrolysis pathways. MD has been applied to similar systems, such as poly(ethylene glycol) ethers in acetonitrile, to analyze thermodynamic interactions .

- Reactivity Descriptors : Use Fukui indices to identify sites prone to oxidation or nucleophilic attack, guiding experimental design for degradation studies.

Q. What systematic approaches resolve discrepancies in NMR data for 2-(1-Methylindolin-5-yl)acetonitrile?

- 2D NMR Validation : Employ HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of methylindoline protons.

- Cross-Platform Comparison : Compare experimental data with SCXRD-derived bond lengths and angles (e.g., C≡N bond length ~1.16 Å) to validate assignments .

- Impurity Analysis : Use HPLC-MS (e.g., AccuStandard’s 1000 µg/mL acetonitrile-based reference materials) to detect trace byproducts affecting NMR signals .

Q. What strategies analyze degradation products under oxidative or photolytic conditions?

- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) or H₂O₂ in acetonitrile/water mixtures, then analyze via LC-MS/MS. For example, acetonitrile-stabilized DNPH derivatives have been used to quantify carbonyl degradation products .

- Isolation and Characterization : Use preparative TLC to isolate degradation intermediates, followed by SCXRD or HRMS for structural elucidation.

- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data, correlating rate constants with solvent polarity indexes .

Methodological Notes

- Safety and Handling : While safety protocols (e.g., PPE, ventilation) are foundational, experimental design must account for acetonitrile’s reactivity (e.g., cyanide release under basic conditions) when planning long-term stability studies .

- Data Contradictions : Conflicting spectral data may arise from tautomerism in the indoline ring. Use variable-temperature NMR to detect dynamic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.